Rhodionin

Description

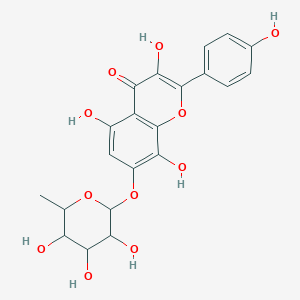

from Rhodiola species; structure in first source

Properties

IUPAC Name |

3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-7-13(24)16(27)18(29)21(30-7)31-11-6-10(23)12-15(26)17(28)19(32-20(12)14(11)25)8-2-4-9(22)5-3-8/h2-7,13,16,18,21-25,27-29H,1H3/t7-,13-,16+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAXXTSXVCLEJK-JOEVVYSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85571-15-9 | |

| Record name | Rhodionin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85571-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodionin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085571159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-α-L-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODIONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889FQ29409 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Landscape of Rhodionin: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of natural compounds is paramount. This guide provides an in-depth look at the chemical structure, properties, and analytical methodologies related to Rhodionin, a flavonoid found in various Rhodiola species.

Chemical Structure and Properties of this compound

This compound is a flavonoid, specifically a herbacetin rhamnoside.[1][2] Its chemical structure is defined by a flavonoid aglycone (herbacetin) attached to a rhamnose sugar moiety.

Systematic IUPAC Name: 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1][3][4]

Synonyms: Herbacetin-7-O-α-L-rhamnopyranoside, Herbacetin 7-rhamnoside[1][3][4]

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H20O11 | [1][3][5][6] |

| Molar Mass | 448.38 g/mol | [1][4][5] |

| CAS Number | 85571-15-9 | [3][4] |

| Solubility | Soluble in DMSO | [7] |

| Purity (Commercially available) | >98% by HPLC | [4][7] |

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different Rhodiola species and even within the same species depending on the plant part and extraction method used. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the primary methods for quantification.

| Rhodiola Species | Plant Part | Extraction Solvent | This compound Content (mg/g of dry material) | Reference |

| R. crenulata | Roots and Rhizomes | Methanol/EtOAc | 0.4192 - 4.7260 | [8] |

| R. sachalinensis | Roots | 80% Acetone | 3.98 | [3] |

| R. rosea | Root | Unspecified | 0.14 - 0.3 | [3] |

| R. rosea | Root | 80% Ethanol | 17 | [3] |

HPLC Method Validation Data

The following table summarizes the validation parameters for a developed HPLC method for the quantification of this compound.

| Parameter | Result | Reference |

| Linearity (R²) | >0.999 | [8] |

| Limit of Detection (LOD) | 43.75 µg/g | [8] |

| Intra-day Precision (RSD) | 0.75% | [8] |

| Inter-day Precision (RSD) | 0.50% | [8] |

| Repeatability (RSD) | 0.67% | [8] |

| Recovery | 98.79% - 100.08% | [8] |

Experimental Protocols

Extraction of this compound from Rhodiola Species for Analysis

This protocol outlines a general procedure for the extraction of this compound from plant material for subsequent quantitative analysis.

-

Sample Preparation: The rhizomes and roots of the Rhodiola species are collected and dried at 35°C. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is extracted twice with 60% ethyl alcohol at a solid to solvent ratio of 1:20. The extraction is carried out for 24 hours at 20°C in a rotary shaker.

-

Filtration: The combined extracts are filtered to remove solid plant material.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Sample for Analysis: The dried extract is dissolved in a suitable solvent, such as a water:acetonitrile mixture (90:10), and filtered through a 0.45 µm filter before injection into the HPLC system.[9]

HPLC Method for Quantification of this compound

This protocol describes a validated HPLC method for the quantitative determination of this compound.

-

Instrumentation: An Agilent 1100 Series HPLC system or equivalent, equipped with a multi-wavelength detector (MWD) or a photodiode array (PDA) detector.

-

Column: Chromsep SS (250 x 4.6 mm ID), with an Inertsil 5 ODS 2 precolumn, or a similar C18 column.[10]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient is from 92.5:7.5 (A:B) to 80:20 over 45 minutes, followed by a 5-minute isocratic elution.[10]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: The effluent is monitored at 254 nm.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a calibration curve prepared from a certified reference standard of this compound.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of isolated compounds like this compound.

-

Instrumentation: A Bruker Avance 600 III spectrometer or equivalent, operating at 600.13 MHz for ¹H and 150.9 MHz for ¹³C.

-

Solvent: Deuterated methanol (methanol-d4).

-

Reference: The residual solvent peaks (δH 3.31; δC 49.00) are used as reference points.[11]

-

Data Analysis: The acquired ¹H and ¹³C NMR spectral data are compared with published data to confirm the structure of this compound.

Visualizing Methodologies and Potential Pathways

Caption: Workflow for the extraction and quantification of this compound.

Caption: Proposed antioxidant mechanism of this compound.

Biological Activity and Signaling Pathways

While research on the specific biological activities of isolated this compound is ongoing, its presence in Rhodiola extracts suggests it contributes to the overall pharmacological effects of these plants. Flavonoids, in general, are known for their antioxidant properties. This compound and the closely related rhodiosin have shown antioxidant activity.[4] The proposed mechanism for this activity is through the scavenging of reactive oxygen species (ROS) and the potential upregulation of endogenous antioxidant enzymes, thereby reducing cellular oxidative stress.

Furthermore, as a derivative of herbacetin, this compound may share some of its biological activities. Herbacetin and its glycosides have been linked to effects on membrane structures and enzyme activities relevant to cancer and metabolism.[12] However, further research is needed to elucidate the specific signaling pathways directly modulated by this compound. Studies on Rhodiola extracts have identified effects on numerous pathways, including eNOS signaling, G-protein coupled receptor signaling, and glutamate receptor signaling, but the individual contribution of this compound to these effects has not been fully determined.[13][14]

References

- 1. Analysis of the marker compounds of Rhodiola rosea L. (golden root) by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rhodiosin and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and Quantitative Analysis of Different Rhodiola rosea Rhizome Extracts by UHPLC-DAD-ESI-MSn [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Rhodiola plants: Chemistry and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and comparative determination of this compound in traditional tibetan medicinal plants of fourteen Rhodiola species by high-performance liquid chromatography-photodiode array detection and electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory [frontiersin.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of action of Rhodiola, salidroside, tyrosol and triandrin in isolated neuroglial cells: an interactive pathway analysis of the downstream effects using RNA microarray data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. magistralbr.caldic.com [magistralbr.caldic.com]

Rhodionin: A Technical Whitepaper on its Neuroprotective Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neurodegenerative diseases, characterized by progressive neuronal loss, represent a significant and growing challenge to public health. Oxidative stress, neuroinflammation, apoptosis, and mitochondrial dysfunction are core pathological pillars contributing to the onset and progression of these disorders. Rhodionin, a flavonoid glycoside found in plants of the Rhodiola genus, has emerged as a compound of interest for its potential neuroprotective properties. This technical document provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of this compound and its parent extracts. It details the compound's role in modulating key signaling pathways, presents quantitative data from relevant preclinical studies, and outlines the experimental protocols used to elucidate these effects. The primary mechanisms include the activation of the Nrf2 antioxidant response pathway, inhibition of pro-inflammatory cascades such as NF-κB and MAPK, suppression of apoptotic signaling, and protection of mitochondrial function.

Core Neuroprotective Mechanisms of Action

The neuroprotective activity of this compound, often studied within the context of Rhodiola extracts, is multifaceted, targeting several core pathological processes in neurodegeneration.

Antioxidant and Anti-inflammatory Effects

A primary mechanism of neuroprotection is the potent antioxidant and anti-inflammatory activity, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of pro-inflammatory signaling cascades.

1.1.1 Activation of the Nrf2/ARE Pathway Under conditions of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), the Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism[1]. Rhodiola extracts containing bioactive compounds like this compound, salidroside, and rosavins have been shown to activate this pathway[1][2]. These compounds can interact with Keap1, a repressor protein that targets Nrf2 for degradation under basal conditions[1]. This interaction leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, enhancing their expression[1][3]. This results in an increased cellular capacity to neutralize ROS through the upregulation of enzymes like superoxide dismutase (SOD), catalase, and heme oxygenase-1 (HO-1)[[“]][5][6].

1.1.2 Inhibition of NF-κB and MAPK Signaling Neuroinflammation is a key feature of neurodegenerative diseases, often driven by the activation of microglia and astrocytes[7]. Lipopolysaccharide (LPS) or amyloid-beta (Aβ) can trigger these cells to release pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6[7][8]. Constituents of Rhodiola rosea suppress the production of these inflammatory mediators[7][9]. This is achieved by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, they prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise drive the expression of pro-inflammatory genes[8][10].

Furthermore, these compounds modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. In response to stressors like L-glutamate, the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK is often increased, contributing to cytotoxicity[7]. Rosin and salidroside, compounds found alongside this compound in R. rosea, have been shown to decrease the phosphorylation of JNK and p38, thereby mitigating neurotoxicity[7][9].

Anti-Apoptotic Mechanisms

Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss. Rhodiola extracts exert significant anti-apoptotic effects by modulating key regulators of this process. In models of cerebral ischemia/reperfusion, treatment with rhodioloside (salidroside) was found to decrease the rate of hippocampal neuron apoptosis[11]. This neuroprotection is linked to the regulation of the Bcl-2 family of proteins. The treatment increased the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax[11]. A higher Bcl-2/Bax ratio stabilizes the mitochondrial membrane, preventing the release of cytochrome c and subsequent activation of the caspase cascade. Furthermore, rhodioloside treatment reduced the expression of the p53 protein, a key upstream regulator of apoptosis[11]. Pre-treatment with Rhodiola crenulata extract also reduced the percentage of caspase-3-positive cells in an animal model of Alzheimer's disease, confirming its ability to inhibit the execution phase of apoptosis[12].

Mitochondrial Protection and Bioenergetics

Mitochondrial dysfunction is a central element in neurodegeneration, leading to energy failure and increased oxidative stress. In a rat model of Alzheimer's disease induced by streptozotocin, there was a significant decrease in ATP and cytochrome c oxidase (COX) levels in the hippocampus[12]. Pre-treatment with Rhodiola crenulata extract mitigated this, markedly increasing ATP and COX content and preserving mitochondrial structure and function[12]. This suggests that the neuroprotective effects are, in part, due to the preservation of mitochondrial respiratory chain function and cellular energy production.

Modulation of the Cholinergic System

Deficits in the cholinergic system are a hallmark of Alzheimer's disease. Rhodiola rosea extracts have been shown to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine[5]. In one study, an ethyl acetate-based extract of R. rosea (50 µg/ml) reduced AChE activity by 49.1%[5]. By inhibiting AChE, these compounds can increase the availability of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Quantitative Efficacy Data

The following tables summarize quantitative data from key preclinical studies, demonstrating the neuroprotective effects of Rhodiola extracts and their constituents.

Table 1: Effects on Antioxidant and Inflammatory Markers

| Model System | Compound/Extract & Dose | Marker | Result | Reference |

| In vivo (Rat) | Rhodiola heterodonta Extract | SOD Activity | ▲ 63.07 ± 1.5% increase | [1][2][13] |

| In vivo (Rat) | Rhodiola heterodonta Extract | Catalase Activity | ▲ 58.7 ± 1.6% increase | [1][2][13] |

| In vivo (Rat model of AD) | Rhodiola crenulata Extract | SOD Activity | ▲ Increased | [14] |

| In vivo (Rat model of AD) | Rhodiola crenulata Extract | MDA Level | ▼ Decreased | [14] |

| In vitro (BV2 Microglia) | R. rosea Constituents (1-50 µg/mL) | TNF-α, IL-1β, IL-6 Production (LPS-induced) | ▼ Dose-dependent reduction | [7][9] |

| In vitro (BV2 Microglia) | R. rosea Constituents (1-50 µg/mL) | NO Generation (LPS-induced) | ▼ Dose-dependent suppression | [7] |

| In vitro (AChE Assay) | R. rosea EtOAc Extract (50 µg/mL) | AChE Activity | ▼ 49.1% inhibition | [5] |

SOD: Superoxide Dismutase; MDA: Malondialdehyde; NO: Nitric Oxide; LPS: Lipopolysaccharide; AChE: Acetylcholinesterase; ▲: Increase; ▼: Decrease.

Table 2: Effects on Cell Viability, Apoptosis, and Gene Expression

| Model System | Compound/Extract & Dose | Parameter | Result | Reference |

| In vivo (Rat model of AD) | Rhodiola crenulata Extract (3.0 g/kg) | Apoptotic Neurons | ▼ Reduced number | [12] |

| In vivo (Rat model of AD) | Rhodiola crenulata Extract (3.0 g/kg) | ATP & COX Levels | ▲ Markedly increased | [12] |

| In vitro (HCN 1-A Neurons) | R. rosea Extract | Cell Survival (vs. H₂O₂/Glutamate) | ▲ Significantly increased | [15][16] |

| In vitro (NS20Y Cells) | RhodioLife (R. rosea Extract) | CALCRL Gene Expression | ▲ 4-fold upregulation | [17] |

| In vitro (NS20Y Cells) | RhodioLife (R. rosea Extract) | CDKN1A Gene Expression | ▲ 3-fold upregulation | [17] |

| In vitro (NS20Y Cells) | RhodioLife (R. rosea Extract) | LPAR2 Gene Expression | ▲ 2-fold upregulation | [17] |

COX: Cytochrome c oxidase; CALCRL: Calcitonin receptor-like; CDKN1A: Cyclin-dependent kinase inhibitor 1A; LPAR2: Lysophosphatidic acid receptor 2; ▲: Increase; ▼: Decrease.

Key Experimental Protocols

The mechanisms of this compound and Rhodiola extracts have been elucidated through a variety of in vivo and in vitro experimental models.

In Vivo Alzheimer's Disease Rat Model

-

Model Induction: Alzheimer's disease-like pathology is induced in rats through the intracerebroventricular (ICV) injection of aggregated amyloid-beta peptides (Aβ1-42) or streptozotocin (STZ), which disrupts brain glucose metabolism[12][14].

-

Treatment Protocol: Rats are pre-treated with Rhodiola crenulata extract (RCE) via oral gavage at doses of 1.5, 3.0, or 6.0 g/kg for a period of 21 days prior to model induction[12].

-

Behavioral Assessment: Cognitive function is evaluated using standard behavioral tests such as the Morris Water Maze (MWM), which assesses spatial learning and memory by measuring escape latency and time spent in the target quadrant[14]. The Y-maze test is used to assess spontaneous alternation, a measure of spatial working memory[14].

-

Biochemical and Histological Analysis: Following behavioral testing, animals are sacrificed, and brain tissue (hippocampus and cortex) is collected. Biochemical assays are performed to measure levels of acetylcholine (ACh), choline acetyltransferase (ChAT) activity, SOD activity, and MDA content[14]. Western blotting is used to quantify the expression of proteins such as p-tau and p-GSK3β[14]. Immunohistochemistry and Nissl staining are used to assess neuronal damage, apoptosis (e.g., caspase-3 staining), and Aβ plaque formation in hippocampal regions[12][14].

In Vitro Neuroinflammation and Neurotoxicity Models

-

Cell Culture: Murine microglial cells (BV2) are used to model neuroinflammation. Primary cortical neurons or human neuroblastoma cell lines (e.g., SH-SY5Y, HCN 1-A) are used to study neurotoxicity and neuroprotection[7][9][15].

-

Induction of Pathology:

-

Inflammation: BV2 cells are stimulated with lipopolysaccharide (LPS) for 18 hours to induce an inflammatory response[7][9].

-

Neurotoxicity: Neuronal cells are exposed to toxins such as L-glutamate (60 μM) or hydrogen peroxide (H₂O₂) for 18-24 hours to induce excitotoxicity and oxidative stress-induced cell death[7][16].

-

-

Treatment Protocol: Cells are pre-treated with varying concentrations of Rhodiola rosea extracts or isolated constituents (e.g., 1-50 µg/mL) for a specified time (e.g., 30 minutes to 24 hours) prior to the addition of the inflammatory or toxic agent[7][9][16].

-

Endpoint Assays:

-

Inflammation: The production of nitric oxide (NO) in the culture medium is measured using the Griess reagent. The expression of iNOS and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) is quantified using Western blotting or ELISA[7][9].

-

Neurotoxicity: Cell viability is assessed using assays like MTT or PrestoBlue. Neurotoxicity is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium[7].

-

Signaling Pathways: The activation state of key signaling proteins (e.g., p-JNK, p-p38, IκBα) is determined by Western blot analysis[7].

-

Conclusion

This compound, as a key bioactive constituent of Rhodiola species, demonstrates significant neuroprotective potential through a confluence of mechanisms. Its ability to concurrently mitigate oxidative stress via Nrf2 activation, suppress neuroinflammation by inhibiting NF-κB and MAPK signaling, and prevent neuronal apoptosis by modulating the Bcl-2/Bax ratio provides a strong rationale for its further investigation as a therapeutic agent for neurodegenerative diseases. The presented quantitative data and experimental protocols offer a robust foundation for researchers and drug development professionals to design future studies aimed at translating these promising preclinical findings into clinical applications. Further research should focus on the specific pharmacokinetic and pharmacodynamic properties of purified this compound and its ability to cross the blood-brain barrier to optimize its therapeutic potential.

References

- 1. View of Antioxidant Potential of Rhodiola Heterodonta Extract: Activation of Nrf2 Pathway Via Integrative In Vivo and In Silico Studies | Trends in Sciences [tis.wu.ac.th]

- 2. Antioxidant Potential of Rhodiola Heterodonta Extract: Activation of Nrf2 Pathway Via Integrative In Vivo and In Silico Studies | Trends in Sciences [tis.wu.ac.th]

- 3. Oridonin Confers Protection against Arsenic-Induced Toxicity through Activation of the Nrf2-Mediated Defensive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Rosenroot (Rhodiola): Potential Applications in Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Rhodiola Sacra on Transient Global Cerebral Ischemia Through Activating AMPK/Nrf2 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oridonin Attenuates Aβ1–42-Induced Neuroinflammation and Inhibits NF-κB Pathway | PLOS One [journals.plos.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Oridonin attenuates Aβ1-42-induced neuroinflammation and inhibits NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of rhodioloside on the neurological functions of rats with total cerebral ischemia/reperfusion and cone neuron injury in the hippocampal CA1 region - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial protective and anti-apoptotic effects of Rhodiola crenulata extract on hippocampal neurons in a rat model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective effects of a Rhodiola crenulata extract on amyloid-β peptides (Aβ1-42) -induced cognitive deficits in rat models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rhodiola plants: Chemistry and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rhodiola rosea extract protects human cortical neurons against glutamate and hydrogen peroxide-induced cell death through reduction in the accumulation of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Flavonoid Rhodionin: A Deep Dive into its Natural Occurrence and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodionin is a naturally occurring flavonoid, specifically a herbacetin rhamnoside, found in various species of the Rhodiola genus.[1][2] Plants of the Rhodiola genus, commonly known as "golden root" or "roseroot," have a long history of use in traditional medicine in Asia and Europe for their adaptogenic, anti-fatigue, and neuroprotective properties. While much of the research on Rhodiola has focused on compounds like salidroside and rosavins, flavonoids such as this compound are increasingly being recognized for their potential contribution to the overall pharmacological effects of these plants. This technical guide provides a comprehensive overview of the current knowledge on the natural sources and biosynthesis of this compound, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Natural Sources of this compound

This compound has been identified as a characteristic flavonoid in several species of the Rhodiola genus. Its presence and concentration can vary significantly between different species and even within the same species depending on the geographical origin and the plant part analyzed (rhizome vs. root).

Quantitative Analysis of this compound in Rhodiola Species

The following table summarizes the quantitative data available for this compound content in various Rhodiola species. The data has been compiled from different studies employing High-Performance Liquid Chromatography (HPLC) based methods for quantification.

| Rhodiola Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| R. crenulata | Rhizome | 0.4192 - 4.7260 | [1] |

| R. sachalinensis | Root | 3.98 | [3] |

| Various Asian Species | Roots and Rhizomes | 0.04 - 5.7 | [3] |

| R. rosea | Root | 0.14 - 0.3 | [3] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, culminating in the glycosylation of the flavonol herbacetin. While the complete enzymatic pathway for this compound biosynthesis in Rhodiola species has not been fully elucidated, a putative pathway can be constructed based on known flavonoid biosynthesis pathways in plants.

The biosynthesis starts with the production of the flavonoid aglycone, herbacetin. This process involves enzymes from the general phenylpropanoid and flavonoid pathways. The final step is the transfer of a rhamnose sugar moiety to the herbacetin backbone, a reaction catalyzed by a specific glycosyltransferase.

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound from Phenylalanine.

Experimental Protocols

Extraction of this compound from Rhodiola Plant Material

A widely used method for the extraction of flavonoids, including this compound, from Rhodiola species is solvent extraction.

Methodology:

-

Sample Preparation: Dried and powdered rhizomes or roots of the Rhodiola plant are used as the starting material.

-

Extraction Solvent: A mixture of ethanol and water (e.g., 70-90% ethanol) is commonly employed for efficient extraction of flavonoids.[3] Methanol can also be used.

-

Extraction Procedure:

-

Maceration: The plant material is soaked in the extraction solvent for a specified period (e.g., 24-48 hours) at room temperature with occasional agitation.

-

Sonication or Reflux: To enhance extraction efficiency, techniques like ultrasonication or reflux extraction can be applied.

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound

The crude extract containing this compound can be further purified using chromatographic techniques.

Methodology:

-

Solid-Phase Extraction (SPE): The crude extract can be pre-purified using SPE cartridges (e.g., C18) to remove interfering substances.

-

Column Chromatography: The partially purified extract is subjected to column chromatography over silica gel or other suitable stationary phases. A gradient elution with a solvent system like chloroform-methanol is used to separate different fractions.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions enriched with this compound are further purified by Prep-HPLC to obtain the pure compound.

Analytical Methodology: HPLC-MS for this compound Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of this compound in plant extracts.

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid) and acetonitrile or methanol is employed.

-

Detection: A Photodiode Array (PDA) detector can be used to monitor the absorbance at the characteristic wavelength of this compound.

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of flavonoids.

-

Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ion of this compound and in MS/MS mode to obtain fragmentation patterns for structural confirmation.

Workflow for HPLC-MS Analysis of this compound:

Caption: Experimental workflow for the analysis of this compound using HPLC-MS.

Signaling Pathways and Biological Activities

The biological activities of Rhodiola extracts are attributed to a complex mixture of compounds, and the specific role of this compound is still under investigation. However, preliminary studies and the known activities of related flavonoids suggest potential mechanisms of action. Flavonoids, in general, are known to exert their effects through various signaling pathways. While specific data for this compound is limited, it is plausible that it may modulate pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways.

Note: The following diagram represents a hypothetical signaling pathway based on the known activities of flavonoids and Rhodiola extracts. Further research is needed to confirm the direct effects of this compound on these pathways.

Caption: Hypothetical signaling pathway for the anti-inflammatory effects of this compound.

Conclusion

This compound is a significant flavonoid constituent of many Rhodiola species, with concentrations varying depending on the species and plant part. Its biosynthesis is believed to follow the general flavonoid pathway, though the specific enzymes involved in the final glycosylation step in Rhodiola are yet to be identified. Standardized analytical methods, particularly HPLC-MS, are crucial for the accurate quantification of this compound in plant materials and commercial products. While research on the specific biological activities and underlying signaling pathways of isolated this compound is still in its early stages, its structural similarity to other bioactive flavonoids suggests it may contribute to the therapeutic effects of Rhodiola extracts, particularly in modulating inflammatory and oxidative stress pathways. Further investigation into the biosynthesis, pharmacology, and clinical potential of this compound is warranted to fully understand its role in human health and drug development.

References

- 1. Rhodiola plants: Chemistry and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel UDP-glycosyltransferase gene from Rhodiola rosea and its expression during biotransformation of upstream precursors in callus culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodiosin and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]

Rhodionin: A Key Biomarker for the Identification and Quality Control of Rhodiola Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Rhodiola, commonly known as "golden root," encompasses a variety of species utilized in traditional medicine for their adaptogenic, anti-fatigue, and neuroprotective properties. The increasing global demand for Rhodiola-based products has led to concerns regarding the adulteration and misidentification of raw materials, necessitating robust analytical methods for species authentication and quality control. Rhodionin, a flavonoid glycoside, has emerged as a promising biomarker for the chemical differentiation of Rhodiola species. This technical guide provides a comprehensive overview of the use of this compound for this purpose, detailing quantitative data, experimental protocols, and relevant biochemical pathways.

Quantitative Analysis of this compound in Rhodiola Species

The concentration of this compound varies significantly among different Rhodiola species, making it a valuable chemical marker for identification. Comparative analysis using High-Performance Liquid Chromatography (HPLC) coupled with various detectors has enabled the quantification of this compound in numerous species. The table below summarizes findings from a study that analyzed 38 batches of fourteen Rhodiola species.

| Rhodiola Species | This compound Content (mg/g) |

| R. crenulata | 0.4192 - 4.7260 |

| R. sachalinensis | 3.98 |

| Other Species | Found in eight other species in varying amounts |

Data compiled from a comparative analysis of fourteen Rhodiola species. The content of this compound in R. crenulata was quantified in 16 batches, showing a wide range. It was also detected in eight other species, indicating its potential as a differential marker.[1] Another study reported quantities of this compound in the range of 0.04–5.7 mg/g in 14 Asian Rhodiola species (not including R. rosea).[2]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial for its use as a biomarker. Several chromatographic techniques have been validated for this purpose.

High-Performance Liquid Chromatography (HPLC-PDA/ESI-MS)

A validated HPLC method coupled with a Photodiode Array (PDA) detector and Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully used for the qualitative and quantitative analysis of this compound in Rhodiola species.[1]

Sample Preparation:

-

Accurately weigh 100 mg of powdered Rhodiola sample.

-

Perform ultrasonic extraction with 10 mL of 70% methanol (v/v) for 30 minutes at room temperature.[3]

-

Adjust the weight of the extract with 70% methanol to compensate for any loss.[3]

-

Centrifuge the extract at 14,000 rpm for 10 minutes.[3]

-

Filter the supernatant through a 0.22 µm membrane filter before injection.[3]

Chromatographic Conditions:

-

Column: Not explicitly stated in the primary source, but a C18 column is commonly used for flavonoid analysis.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically employed.[4]

-

Flow Rate: 1 ml/min.[4]

-

Injection Volume: 10 µl.[4]

-

Detection: PDA detector monitoring at 254 nm and 275 nm.[2] ESI-MS in negative ion mode for unambiguous identification based on the quasimolecular ions.[1]

Method Validation:

-

Linearity: The calibration curve for this compound should exhibit a correlation coefficient (R²) > 0.999.[1]

-

Precision: The relative standard deviations (RSDs) for intra-day and inter-day precision should be low, for example, 0.75% and 0.50%, respectively.[1]

-

Repeatability: The RSD for replicated analyses of the same sample should be minimal (e.g., within 0.67%).[1]

-

Recovery: The recovery rates should be within an acceptable range, such as 98.79-100.08%, with an RSD of less than 1.10%.[1]

-

Limit of Detection (LOD): The LOD (S/N=3) for this compound has been estimated to be 43.75 µg/g.[1]

Ultra-High-Performance Liquid Chromatography (UHPLC-DAD-ESI-MS/MS)

UHPLC offers faster analysis times and higher resolution.

Sample Preparation:

-

Similar to the HPLC protocol, involving extraction with 70% methanol and filtration.[5]

Chromatographic Conditions:

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).[6][7]

-

Flow Rate: 0.450 ml/min.[6]

-

Column Temperature: 40 °C.[6]

-

Injection Volume: 2.5 - 5.0 µL.[6]

-

Detection: DAD detection at a wavelength range of 200 to 400 nm.[6] ESI-MS/MS in negative ion mode with parameters such as a nebulizer pressure of 40 psi, a drying gas flow rate of 9 L/min, a gas temperature of 300°C, and a capillary voltage of 4.5 kV.[8]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable tool for the qualitative and semi-quantitative analysis of this compound and for fingerprinting Rhodiola species.

Sample Preparation:

-

Extract powdered plant material with a suitable solvent such as 70% ethanol or methanol.

Chromatographic Conditions:

-

Stationary Phase: HPTLC plates with silica gel 60 F254.[8]

-

Mobile Phase: A mixture of ethyl acetate, methanol, water, and formic acid (e.g., 77:13:10:2, v/v/v/v).[8][9]

-

Application: Apply sample and standard solutions as bands using a semi-automatic applicator.

-

Development: Develop the plate in a suitable chamber.

-

Detection: Visualize the bands under UV light at 254 nm and 366 nm.[9] Derivatization with reagents like sulfuric acid can enhance visualization.[9] Densitometric scanning can be used for quantification.

Visualizing the Workflow and Biosynthetic Context

Experimental Workflow for Rhodiola Species Identification

The following diagram illustrates the general workflow for identifying Rhodiola species using this compound as a biomarker.

Proposed Biosynthetic Pathway of this compound

This compound is a flavonoid glycoside, specifically a herbacetin rhamnoside.[10] Its biosynthesis follows the general phenylpropanoid and flavonoid pathways. While the complete pathway in Rhodiola has not been fully elucidated, a plausible route is outlined below.

Conclusion

This compound serves as a reliable and characteristic biomarker for the identification and quality assessment of Rhodiola species. Its variable presence and concentration across different species allow for effective chemical differentiation. The analytical methods detailed in this guide, particularly HPLC and UPLC coupled with mass spectrometry, provide the necessary sensitivity and specificity for robust quality control in the herbal drug industry. The implementation of these techniques can help ensure the authenticity and consistency of Rhodiola products, thereby safeguarding consumer health and supporting the development of standardized herbal medicines. Further research to fully elucidate the biosynthetic pathway of this compound and other flavonoids in Rhodiola will provide deeper insights into the chemotaxonomy of this important medicinal plant genus.

References

- 1. Identification and comparative determination of this compound in traditional tibetan medicinal plants of fourteen Rhodiola species by high-performance liquid chromatography-photodiode array detection and electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodiosin and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of active components in <i>Rhodiola</i> species based on disease module-guided network pharmacology - Arabian Journal of Chemistry [arabjchem.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive profiling of Rhodiola rosea roots and corresponding products: phytochemical insights and modulation of neuroinflammation in BV2 microglial cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | From Traditional Resource to Global Commodities:—A Comparison of Rhodiola Species Using NMR Spectroscopy—Metabolomics and HPTLC [frontiersin.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Rhodionin Standard Preparation in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodionin is a flavonoid glycoside found in several species of the Rhodiola genus, which has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Accurate and reproducible in vitro studies are crucial for elucidating the mechanisms of action of this compound and evaluating its potential as a therapeutic agent. A critical first step in conducting these assays is the correct preparation of a this compound standard solution. These application notes provide detailed protocols for the preparation of a this compound standard and its application in common in vitro antioxidant and anti-inflammatory assays.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₁₁ | --INVALID-LINK-- |

| Molecular Weight | 448.38 g/mol | --INVALID-LINK-- |

| Purity | ≥98% (HPLC) | Commercially available |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Recommended Stock Concentration | 10 mg/mL in DMSO | General laboratory practice |

| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | --INVALID-LINK-- |

Experimental Protocols

Preparation of this compound Standard Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (≥98% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

-

Dissolving in DMSO: Transfer the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the in vitro assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol outlines the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

-

This compound stock solution (10 mg/mL in DMSO)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.2 mg/mL solution of DPPH in methanol.

-

Preparation of Test Samples: Prepare a serial dilution of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare a similar dilution series for ascorbic acid as a positive control.

-

Assay Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound dilutions and the ascorbic acid dilutions. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or ascorbic acid.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This protocol describes the evaluation of the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (10 mg/mL in DMSO)

-

Griess Reagent (for NO measurement)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Cell Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Ensure the final DMSO concentration is below 0.5%.

-

Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with media only).

-

Nitrite Measurement: After the incubation period, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Visualization of Pathways and Workflows

Application Notes and Protocols for Studying Rhodionin's Effects in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodionin is a flavonoid glycoside found in several species of Rhodiola, a genus of medicinal plants with a long history of use in traditional medicine for its adaptogenic, anti-fatigue, and neuroprotective properties. Emerging research suggests that this compound, alongside other bioactive compounds in Rhodiola extracts like salidroside and rosavins, contributes to the plant's therapeutic effects. These effects are thought to be mediated through the modulation of key cellular signaling pathways involved in inflammation, cell survival, and proliferation.

This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the anti-inflammatory, neuroprotective, and anti-cancer effects of this compound. The methodologies described herein are designed to offer a robust framework for researchers to explore the mechanisms of action of this compound and to evaluate its potential as a therapeutic agent.

Data Presentation: Quantitative Effects of this compound and Related Compounds

Quantitative data for purified this compound is limited in the current scientific literature. The following table summarizes the available data for this compound and provides context with data from studies on Rhodiola rosea extracts and its other major bioactive constituents. This allows for a comparative overview of their biological activities.

| Compound/Extract | Cell Line | Assay | Endpoint | Result | Citation |

| This compound | Prostate Cancer Cell Line | Cytotoxicity | IC50 | 50 µg/mL | [1] |

| This compound | RAW 264.7 (Macrophage) | Nitric Oxide Production | IC50 | > 100 µM (no significant inhibition) | [2] |

| Rhodiola rosea Extract | Bladder Cancer Cell Lines | Growth Inhibition | IC50 | 71 - 264 µg/mL | [3][4] |

| Salidroside | BV2 (Microglia) | Nitric Oxide Production | Inhibition | Dose-dependent decrease | [5][6] |

| Rosarin | BV2 (Microglia) | Nitric Oxide Production | Inhibition | Dose-dependent decrease | [5][6] |

| Rosin | Primary Cortical Neurons | L-glutamate-induced neurotoxicity | LDH release | Significant decrease | [5][6] |

| Salidroside | Primary Cortical Neurons | L-glutamate-induced neurotoxicity | LDH release | Significant decrease | [5][6] |

Note: The limited availability of specific IC50 values for this compound highlights a gap in the current research and presents an opportunity for further investigation into its specific dose-dependent effects.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50).

Materials:

-

Target cells (e.g., cancer cell lines, neuronal cells)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Target cells

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include an untreated control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Anti-inflammatory Assay (Nitric Oxide Measurement)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7 or BV2) stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 or BV2 cells

-

24-well cell culture plates

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

Culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells treated with this compound but not LPS, and a group with LPS alone.

-

Incubation: Incubate the plate for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Assay:

-

In a 96-well plate, add 50 µL of each supernatant.

-

Prepare a standard curve using the sodium nitrite standard solution.

-

Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production by this compound.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK (p38, JNK) and NF-κB.

Materials:

-

Target cells

-

This compound and appropriate stimuli (e.g., LPS, glutamate)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and/or stimuli as required. Wash with cold PBS and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Caption: Experimental workflow for studying this compound's effects.

Caption: Hypothesized signaling pathways modulated by this compound.

References

- 1. Bioactive compounds from Rhodiola rosea (Crassulaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodiola rosea extracts and salidroside decrease the growth of bladder cancer cell lines via inhibition of the mTOR pathway and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Studies of Rhodionin

Topic: In Vivo Experimental Design for Rhodionin Efficacy Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a flavonoid glycoside found in Rhodiola species, has garnered scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2][3] These application notes provide a detailed framework for designing and conducting in vivo efficacy studies to evaluate this compound in preclinical animal models of inflammation and oxidative stress. The protocols outlined below are based on established and widely used methods to ensure reproducibility and translational relevance.

Preclinical Evaluation of Anti-Inflammatory Efficacy

A common and effective model for acute inflammation is the carrageenan-induced paw edema model in rats or mice.[4][5][6][7] This model allows for the assessment of a compound's ability to inhibit the inflammatory response, which is characterized by edema, and the infiltration of inflammatory cells.

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and interpretable results.[8][9][10] The following workflow is recommended for evaluating the anti-inflammatory potential of this compound.

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

This compound (to be dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Animal Acclimatization: House animals in standard laboratory conditions for at least 7 days prior to the experiment with free access to food and water.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Group I (Normal Control): No treatment.

-

Group II (Negative Control): Vehicle administration + Carrageenan.

-

Group III (Positive Control): Indomethacin (10 mg/kg, p.o.) + Carrageenan.

-

Group IV-VI (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan.

-

-

Dosing: Administer the respective treatments orally (p.o.) 60 minutes before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the left hind paw of each rat (except for the Normal Control group).[4][5]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[4][11]

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

-

Sample Collection: At the end of the experiment (4 hours post-carrageenan), euthanize the animals. Collect blood samples for serum separation and excise the paw tissue.[4]

-

Biochemical Analysis: Analyze serum for inflammatory markers such as TNF-α and IL-1β using ELISA kits.

-

Histopathological Analysis: Fix the paw tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration.

Data Presentation

| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 4h (Mean ± SEM) | % Inhibition of Edema | Serum TNF-α (pg/mL) (Mean ± SEM) | Serum IL-1β (pg/mL) (Mean ± SEM) |

| I | Normal Control | - | 0.12 ± 0.01 | - | 15.3 ± 1.8 | 20.1 ± 2.2 |

| II | Negative Control | Vehicle | 0.78 ± 0.05 | 0 | 150.2 ± 10.5 | 185.6 ± 12.3 |

| III | Positive Control | Indomethacin | 10 | 0.35 ± 0.03 | 55.1 | 55.8 ± 4.1 |

| IV | This compound | 25 | 0.65 ± 0.04 | 16.7 | 125.7 ± 9.8 | 150.4 ± 11.0 |

| V | This compound | 50 | 0.51 ± 0.03 | 34.6 | 90.1 ± 7.5 | 105.2 ± 8.7 |

| VI | This compound | 100 | 0.40 ± 0.02 | 48.7 | 65.4 ± 5.3 | 78.9 ± 6.4 |

Evaluation of Antioxidant Efficacy In Vivo

Oxidative stress is a key pathological factor in many diseases.[12] Evaluating the ability of this compound to enhance the endogenous antioxidant defense system is crucial. This can be assessed by measuring the activity of key antioxidant enzymes in tissue homogenates from an appropriate animal model.

Experimental Design and Protocol

For this study, the same animal groups from the anti-inflammatory protocol can be utilized, or a separate study can be designed where oxidative stress is induced by other means (e.g., administration of a pro-oxidant). The paw tissue collected from the carrageenan-induced edema model is suitable for assessing oxidative stress markers, as inflammation is closely linked to oxidative stress.[13]

Protocol: Assessment of Antioxidant Enzyme Activity

Materials:

-

Paw tissue homogenate (prepared in phosphate buffer)

-

Spectrophotometer

-

Assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)

-

Reagents for Malondialdehyde (MDA) assay (a marker of lipid peroxidation)

Procedure:

-

Tissue Homogenization: Homogenize the paw tissue in cold phosphate buffer (pH 7.4) and centrifuge to obtain the supernatant.

-

Protein Estimation: Determine the total protein content in the supernatant using a standard method (e.g., Bradford assay) for normalization of enzyme activities.

-

SOD Activity Assay: Measure SOD activity based on its ability to inhibit the autoxidation of pyrogallol or a similar method provided by a commercial kit.[14]

-

CAT Activity Assay: Determine CAT activity by measuring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[14][15]

-

GPx Activity Assay: Measure GPx activity by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.

-

MDA Level Assay: Measure MDA levels, an indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Data Presentation

| Group | Treatment | Dose (mg/kg) | SOD Activity (U/mg protein) (Mean ± SEM) | CAT Activity (U/mg protein) (Mean ± SEM) | GPx Activity (U/mg protein) (Mean ± SEM) | MDA Levels (nmol/mg protein) (Mean ± SEM) |

| I | Normal Control | - | 125.4 ± 8.9 | 45.2 ± 3.1 | 88.6 ± 6.2 | 1.2 ± 0.1 |

| II | Negative Control | Vehicle | 60.8 ± 5.1 | 20.7 ± 1.8 | 42.3 ± 3.5 | 4.8 ± 0.3 |

| III | Positive Control | Indomethacin | 10 | 105.3 ± 7.6 | 38.9 ± 2.7 | 75.1 ± 5.8 |

| IV | This compound | 25 | 75.2 ± 6.3 | 28.1 ± 2.0 | 55.4 ± 4.1 | 3.9 ± 0.3 |

| V | This compound | 50 | 98.6 ± 7.1 | 35.8 ± 2.5 | 68.9 ± 5.0 | 2.8 ± 0.2 |

| VI | This compound | 100 | 115.9 ± 8.2 | 42.1 ± 2.9 | 80.3 ± 6.1 | 1.9 ± 0.1 |

Proposed Signaling Pathways for this compound's Action

The anti-inflammatory and antioxidant effects of compounds from Rhodiola species are often attributed to their modulation of key signaling pathways.[16][[“]][18] Based on existing literature for related compounds, this compound may exert its effects through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Its inhibition leads to a reduction in the expression of pro-inflammatory cytokines.

Nrf2 Signaling Pathway in Antioxidant Response

The Nrf2 pathway is the master regulator of the antioxidant response, promoting the expression of antioxidant enzymes.

Conclusion

These application notes provide a comprehensive guide for the in vivo evaluation of this compound's efficacy in models of inflammation and oxidative stress. The detailed protocols and data presentation formats are designed to facilitate robust and reproducible research. The proposed signaling pathways offer a mechanistic framework for further investigation into this compound's mode of action. Adherence to these guidelines will aid researchers in generating high-quality preclinical data to support the potential development of this compound as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Rhodiola rosea L.: an herb with anti-stress, anti-aging, and immunostimulating properties for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2.5.1. Induction of paw edema [bio-protocol.org]

- 5. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. ichor.bio [ichor.bio]

- 9. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]

- 10. mdpi.com [mdpi.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmascholars.com [pharmascholars.com]

- 16. Rhodiola plants: Chemistry and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. Transcriptome analysis reveals the mechanism of Rhodiola polysaccharide affecting the proliferation of porcine Leydig cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Application of Rhodionin in Cosmetic Formulations: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rhodionin, a phenylpropanoid glycoside found in Rhodiola species, is emerging as a promising bioactive compound for cosmetic and dermatological applications. Its potent antioxidant, anti-inflammatory, and anti-aging properties make it a compelling ingredient for formulations aimed at protecting and rejuvenating the skin. This document provides detailed application notes, experimental protocols, and summaries of quantitative data to support the integration of this compound into cosmetic research and development.

Key Bioactivities and Mechanisms of Action:

This compound, often in conjunction with other active compounds from Rhodiola rosea such as salidroside and rosavins, exerts its beneficial effects on the skin through multiple pathways:

-

Anti-inflammatory Action: this compound has been shown to ameliorate skin inflammation by inhibiting key signaling pathways. It suppresses the nuclear translocation of NF-κB and inhibits the phosphorylation of MAPKs (ERK1/2, p38, JNK) and the PI3K/Akt signaling pathway.[1][2] This leads to a reduction in the expression of pro-inflammatory mediators like COX-2, various interleukins (IL-1α, IL-1β, IL-6, IL-8), and TNF-α in keratinocytes.[1]

-

Antioxidant Effects: As a strong antioxidant, this compound helps to protect skin cells from oxidative stress induced by factors like UV radiation.[3][4][5] It scavenges intracellular reactive oxygen species (ROS), thereby preventing cellular damage that contributes to premature aging.[1] Studies on Rhodiola rosea extracts, which contain this compound, have demonstrated their ability to enrich the cellular antioxidant defenses of cultured human keratinocytes.[5]

-

Anti-aging Properties: The anti-aging effects of this compound are linked to its ability to inhibit enzymes that degrade the extracellular matrix. By inhibiting collagenase and elastase, this compound helps to maintain the skin's structural integrity, elasticity, and firmness. Furthermore, its antioxidant properties play a crucial role in preventing and repairing UV-induced photoaging.[6][7]

-

Skin Whitening and Hyperpigmentation Control: Extracts from Rhodiola species containing this compound have been shown to inhibit tyrosinase, the key enzyme in melanin synthesis.[8] This suggests its potential application in cosmetic formulations for skin lightening and addressing hyperpigmentation disorders.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and Rhodiola rosea extracts from various studies.

Table 1: In Vitro Antioxidant Activity

| Assay | Test Substance | Concentration | Result (IC50 or % Inhibition) | Reference |

| DPPH Radical Scavenging | Rhodiola crenulata Ethyl Acetate Extract | - | IC50: 5.3 µg/mL (for ethyl gallate), 5.9 µg/mL (for rosavin) | [9] |

| Hydroxyl Radical (•OH) Scavenging | Rhodiosin | - | IC50: 0.21 µM | [3] |

| Superoxide Radical (•O2-) Scavenging | Rhodiosin | - | IC50: 0.15 µM | [3] |

Table 2: In Vitro Anti-inflammatory and Enzyme Inhibitory Activity

| Assay | Test Substance | Concentration | Result (% Inhibition) | Reference |

| Cyclooxygenase-2 (COX-2) Inhibition | Rhodiola rosea Tincture Extract | Varies | Potent inhibition observed (concentration-dependent) | [10] |

| Phospholipase A2 (PLA2) Inhibition | Rhodiola rosea Tincture Extract | Varies | Potent inhibition observed (concentration-dependent) | [10] |

| Hyaluronidase Inhibition | Rhodiola with Trachurus sp. Extract | 0.05% and 0.1% | Decreased enzyme activity | [11] |

Table 3: Clinical Study on Skin Improvement (Rhodiola Extract)

| Parameter | Duration of Treatment | Result (% Improvement) | Reference |

| Melanin Reduction | 2 weeks | 7.98% | [12] |

| Melanin Reduction | 4 weeks | 14.67% | [12] |

| Skin Brightness Improvement | 2 weeks | 10.12% | [12] |

| Skin Brightness Improvement | 4 weeks | 17.51% | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

Cell Viability Assay (MTT Protocol)

This protocol is used to assess the cytotoxicity of this compound on skin cells (e.g., keratinocytes, fibroblasts).

Materials:

-

96-well plates

-

Human keratinocytes (e.g., HaCaT) or fibroblasts

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of the MTT solution to each well.

-

Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[13]

-